molecular formula C16H18ClNO6S2 B000814 Clopidogrel bisulfate CAS No. 120202-66-6

Clopidogrel bisulfate

Cat. No.: B000814
CAS No.: 120202-66-6
M. Wt: 419.9 g/mol
InChI Key: FDEODCTUSIWGLK-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clopidogrel sulfate is an organoammonium sulfate salt and an azaheterocycle sulfate salt. It has a role as a P2Y12 receptor antagonist, a platelet aggregation inhibitor and an anticoagulant. It contains a clopidogrel.
A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES;  MYOCARDIAL INFARCTION;  STROKE;  or ATRIAL FIBRILLATION.
See also: Clopidogrel Bisulfate (preferred);  Clopidogrel (has active moiety).

Scientific Research Applications

  • Nanotechnology : It is used to protect starch-stabilized silver nanoparticles (AgNPs) in scientific research applications (Mahmoodi et al., 2016).

  • Platelet Aggregation Inhibition : Clopidogrel bisulfate is a widely recognized inhibitor of platelet aggregation, though its use can sometimes lead to systemic inflammatory response syndrome (Wolf et al., 2003).

  • Treatment and Management of Cardiovascular Diseases : It is extensively used in the treatment and management of heart attacks and strokes, acting as an antiplatelet drug (Desai & Purohit, 2017).

  • Cost-Effective Antiplatelet Agent : this compound inhibits the ADP purinergic receptor P2Y12, preventing ADP-mediated platelet activation and is cost-effective (Tsoumani et al., 2013).

  • Prevention of Thrombus Formation : It's a potent inhibitor of platelet aggregation, effective in preventing thrombus formation and ischemic complications, especially in patients with acute coronary syndromes or undergoing percutaneous coronary intervention (Mood & Bhatt, 2007).

  • Antithrombotic Drug : Utilized in antiplatelet therapy, this compound is crucial in antithrombotic treatments (Dermiş & Aydoğan, 2010).

  • Pharmacogenetics : It is the most prescribed antiplatelet therapy globally, reducing ischemic events in various cardiovascular conditions (Close, 2011).

  • Application in Myocardial Infarction : Approved for reducing atherothrombotic events in patients with ST-segment elevation myocardial infarction (STEMI) (Dickie & Scott, 2006).

  • Bioequivalence Studies : Studies have shown comparable bioequivalence and antiplatelet efficacy of clopidogrel napadisilate to this compound in coronary artery disease patients (Park et al., 2013).

  • Generic this compound : Generic this compound has been found to have an antiplatelet effect comparable to branded versions in acute coronary syndrome patients (Seo et al., 2014).

  • Transdermal Drug Delivery : The development of transdermal patches for this compound has been shown to increase therapeutic efficacy and reduce toxic effects (Reddy, 2015).

  • Pharmacokinetic Studies : Research indicates that clopidogrel besylate and this compound have similar pharmacokinetic, pharmacodynamic, and tolerability profiles (Kim et al., 2009).

  • Analytical Method Development : A spectrophotometric method for estimating this compound in pure form and formulations has been developed (Cholke et al., 2012).

  • Pharmacodynamic Effects and Safety : Studies comparing pharmacodynamic effects and safety profile of different formulations of this compound in healthy volunteers have been conducted (Shim et al., 2010).

  • Marketing Approval : Clopidogrel resinate (Pregrel) has been approved for marketing by the Korean Food and Drug Administration for its stability and efficacy (Park et al., 2012).

Mechanism of Action

Target of Action

Clopidogrel bisulfate is a thienopyridine class inhibitor of P2Y12 ADP platelet receptors . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . The active metabolite of clopidogrel specifically and irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The effectiveness of this compound results from its antiplatelet activity, which is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite inhibits the P2Y12 ADP receptor, preventing the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Clopidogrel is absorbed and then metabolized by the liver to produce the active metabolite. This metabolism is largely dependent on the CYP2C19 enzyme . The active metabolite is then distributed throughout the body, where it exerts its antiplatelet effects. Finally, the metabolites of clopidogrel are excreted from the body .

Result of Action

The primary result of clopidogrel’s action is the prevention of blood clot formation. By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events such as myocardial infarction (heart attack) and stroke . This makes it a valuable medication in the treatment of conditions like peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, humidity, and temperature of the microenvironment can affect the stability of this compound . Additionally, genetic factors can also influence the drug’s action. For example, individuals with certain genetic variations in the CYP2C19 enzyme may metabolize clopidogrel differently, affecting its efficacy .

Safety and Hazards

Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .

Biochemical Analysis

Biochemical Properties

This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial component in the cross-linking of platelets .

Cellular Effects

In the cellular context, clopidogrel bisulfate primarily affects platelets, reducing their ability to aggregate and form clots . This can influence various cellular processes, including cell signaling pathways related to platelet activation and aggregation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite then irreversibly binds to the P2Y12 class of ADP receptors on platelets, inhibiting platelet activation and aggregation .

Temporal Effects in Laboratory Settings

The antiplatelet effects of this compound are not immediate; it takes about 2 hours for the drug to start working after intake . The drug’s effect lasts for about five days

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is a prodrug, meaning it must be metabolized in the body to produce its active form . This metabolic pathway is mediated by several enzymes in the CYP450 system, including CYP3A4, CYP2C19, CYP1A2, and CYP2B6 .

Subcellular Localization

As an inhibitor of platelet activation, this compound acts at the cell surface level, specifically at the ADP receptors on the platelet membrane Therefore, its subcellular localization is primarily at the cell surface

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel bisulfate involves several steps, including the preparation of intermediates and the final salt formation. The key steps include the condensation reaction between 2-chlorobenzylamine and acetic anhydride, followed by cyclization with thiolactone to form the thiolactone intermediate. The thiolactone intermediate is then converted to the carboxylic acid intermediate, which is subsequently reacted with a chiral reagent to form the chiral intermediate. The chiral intermediate is then reacted with hydrogen peroxide and a base to form the final salt, Clopidogrel bisulfate.", "Starting Materials": [ "2-chlorobenzylamine", "acetic anhydride", "thiolactone", "sodium hydroxide", "hydrogen peroxide", "chiral reagent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine and acetic anhydride to form an amide intermediate", "Step 2: Cyclization of the amide intermediate with thiolactone to form the thiolactone intermediate", "Step 3: Conversion of the thiolactone intermediate to the carboxylic acid intermediate using sodium hydroxide", "Step 4: Reaction of the carboxylic acid intermediate with a chiral reagent to form the chiral intermediate", "Step 5: Reaction of the chiral intermediate with hydrogen peroxide and a base to form the final salt, Clopidogrel bisulfate" ] }

CAS No.

120202-66-6

Molecular Formula

C16H18ClNO6S2

Molecular Weight

419.9 g/mol

IUPAC Name

hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1

InChI Key

FDEODCTUSIWGLK-RSAXXLAASA-N

Isomeric SMILES

[H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Canonical SMILES

[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]

Appearance

Assay:≥98%A crystalline solid

Color/Form

Colorless oil

144077-07-6
113665-84-2
135046-48-9
120202-66-6

Pictograms

Corrosive; Irritant; Environmental Hazard

solubility

In water, 51 mg/L at 25 °C (est)

Synonyms

clopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989

vapor_pressure

2.9X10-7 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrel bisulfate
Reactant of Route 2
Reactant of Route 2
Clopidogrel bisulfate
Reactant of Route 3
Reactant of Route 3
Clopidogrel bisulfate
Reactant of Route 4
Reactant of Route 4
Clopidogrel bisulfate
Reactant of Route 5
Reactant of Route 5
Clopidogrel bisulfate
Reactant of Route 6
Reactant of Route 6
Clopidogrel bisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.